molecular formula C22H17N2NaO4S B12680006 Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate CAS No. 94159-57-6

Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate

Cat. No.: B12680006
CAS No.: 94159-57-6
M. Wt: 428.4 g/mol
InChI Key: KJGBIIADJHXYGZ-UHFFFAOYSA-M
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Description

Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of both hydroxyphenyl and phenylamino groups attached to a naphthalenesulphonate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Rhodium (III), to facilitate the naphthylation and subsequent transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, followed by controlled substitution reactions to introduce the desired functional groups. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amines, and various substituted naphthalene compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and phenylamino groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-((4-hydroxyphenyl)amino)-8-(phenylamino)naphthalenesulphonate is unique due to its specific combination of hydroxyphenyl and phenylamino groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

94159-57-6

Molecular Formula

C22H17N2NaO4S

Molecular Weight

428.4 g/mol

IUPAC Name

sodium;8-anilino-5-(4-hydroxyanilino)naphthalene-1-sulfonate

InChI

InChI=1S/C22H18N2O4S.Na/c25-17-11-9-16(10-12-17)23-19-13-14-20(24-15-5-2-1-3-6-15)22-18(19)7-4-8-21(22)29(26,27)28;/h1-14,23-25H,(H,26,27,28);/q;+1/p-1

InChI Key

KJGBIIADJHXYGZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C=CC=C3S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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